Product packaging for Ethyl 2,3-dihydrobenzofuran-5-carboxylate(Cat. No.:CAS No. 83751-12-6)

Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B1465305
CAS No.: 83751-12-6
M. Wt: 192.21 g/mol
InChI Key: RDFGKEYAPCVISE-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry, serving as a versatile building block for the construction of complex molecular architectures. It features the 2,3-dihydrobenzofuran scaffold, a privileged structure in drug discovery composed of a benzene ring fused to a dihydrofuran ring . This core motif is an integral part of a vast range of biologically active natural products and approved pharmaceuticals, which exhibit diverse properties including anti-malarial, anti-HIV, hepatoprotective, and anti-inflammatory activities . Researchers value this specific ethyl ester derivative as a synthetic intermediate. The ester functional group provides a handle for further synthetic manipulations, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs . The dihydrobenzofuran scaffold is recognized for its application in developing novel transition metal-catalyzed synthetic methodologies, with rhodium, copper, and nickel catalysts being employed to forge these structures efficiently . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1465305 Ethyl 2,3-dihydrobenzofuran-5-carboxylate CAS No. 83751-12-6

Properties

IUPAC Name

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFGKEYAPCVISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733996
Record name Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83751-12-6
Record name Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 2,3-Dihydrobenzofuran-5-carboxylic Acid

The most straightforward and classical approach to prepare Ethyl 2,3-dihydrobenzofuran-5-carboxylate is through the esterification of the corresponding carboxylic acid with ethanol. This method typically involves acid-catalyzed Fischer esterification or use of coupling agents under controlled conditions.

  • Process Overview:

    • Starting Material: 2,3-dihydrobenzofuran-5-carboxylic acid
    • Reagents: Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
    • Conditions: Reflux under dehydrating conditions to drive ester formation
    • Work-up: Extraction, washing, drying, and purification by column chromatography or recrystallization
  • Key Features:

    • Simple and direct
    • Moderate to high yields depending on reaction time and catalyst
    • Scalable for industrial production

This method is widely cited as the foundational synthesis route and is used for producing the compound for research and further chemical modification.

Multi-Step Synthesis via Substituted o-Hydroxybenzene Methyl Esters and Cyclization

A more complex and industrially relevant method involves starting from substituted o-hydroxybenzene methyl esters, followed by a series of reactions including oxidation, reduction, protection, substitution, cyclization, and hydrolysis to yield the target dihydrobenzofuran ester.

  • Detailed Reaction Sequence:

    • Starting Material: p-Amino m-allyl o-hydroxybenzene methyl ester
    • Oxidation and Reduction: To modify functional groups and prepare for cyclization
    • Protection and Substitution: Use of protecting groups such as carbobenzoxy (Cbz) or tert-butyloxycarbonyl to control reactivity
    • Cyclization: Intramolecular cyclization promoted by catalysts such as ruthenium trichloride/periodate composite to form the dihydrobenzofuran ring
    • Hydrolysis: Final step to convert intermediates to this compound or related derivatives
  • Catalysts and Reagents:

    • Ruthenium trichloride or its hydrate combined with periodate ions for oxidative cyclization
    • Triethylamine as a base in tetrahydrofuran solvent under reflux for 12 hours
  • Advantages:

    • High conversion ratios
    • Low cost and simple post-reaction treatment
    • Suitable for industrial-scale synthesis
  • Reaction Conditions Example:

Step Reagents/Conditions Time Yield/Notes
Cyclization RuCl3/NaIO4 composite catalyst, THF, reflux 12 hours Efficient ring closure
Hydrolysis Aqueous acidic or basic conditions Variable Final ester formation

This method was patented and described as a robust industrial process with potential for scale-up.

Diversity-Oriented Synthesis via Suzuki Coupling and Boronic Acid Intermediates

Recent advances in synthetic organic chemistry have introduced diversity-oriented synthesis (DOS) strategies to prepare libraries of benzofuran derivatives, including this compound analogs, by employing Suzuki-Miyaura cross-coupling reactions.

  • Synthetic Route Highlights:

    • Construction of 3-carboxylate benzofurans via reaction with ethyl 2-diazoacetate catalyzed by tetrafluoroboric acid etherate (HBF4·OEt2), followed by dehydration.
    • Conversion to boronic acid derivatives using trimethyl borate and lithium diisopropylamide (LDA) at low temperatures (-78 °C).
    • Suzuki coupling with aryl halides or boronic acids catalyzed by PdCl2(dppf)·DCM to introduce various aryl substituents.
    • Final hydrolysis under basic conditions to yield carboxylate esters.
  • Key Reaction Steps and Yields:

Step Reagents/Conditions Yield Range (%) Notes
Formation of benzofuran esters Ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 20–73 Varies with substrate
Boronic acid formation Trimethyl borate, LDA, −78 °C 88–98 High efficiency
Suzuki coupling PdCl2(dppf)·DCM, aryl iodides/boronic acids 11–92 Dependent on aryl partner and substrate
Ester hydrolysis Basic aqueous conditions High Conversion to carboxylate esters
  • Advantages:

    • Enables structural diversity for library synthesis
    • Facilitates incorporation of various substituents for SAR studies
    • Provides access to both cis- and trans-2,3-dihydrobenzofuran isomers through selective hydrogenation or reduction methods
  • Challenges:

    • Lower yields with certain heteroaryl coupling partners
    • Requires careful selection of building blocks and reaction conditions

This approach is valuable for medicinal chemistry applications and high-throughput screening of bioactive compounds.

Purification and Characterization

Following synthesis, this compound is typically purified by column chromatography using mixtures of ethyl acetate and hexane (30–40% ethyl acetate) and characterized by spectroscopic methods including:

These analytical data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Remarks
Esterification 2,3-dihydrobenzofuran-5-carboxylic acid Ethanol, acid catalyst Reflux, dehydrating conditions Moderate to high yield, simple method
Multi-step synthesis with cyclization p-Amino m-allyl o-hydroxybenzene methyl ester RuCl3/NaIO4 catalyst, triethylamine THF, reflux 12 h High conversion, industrial scale
Diversity-oriented synthesis (DOS) Salicylaldehydes, ethyl 2-diazoacetate, boronic acids PdCl2(dppf), LDA, HBF4·OEt2 Low temp to reflux Enables libraries, variable yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2,3-dihydrobenzofuran-5-carboxylate and its derivatives have been investigated for their potential as antimicrobial agents. Research indicates that benzofuran derivatives exhibit significant activity against various bacterial strains, including those responsible for periodontal disease. These compounds are believed to work by inhibiting bacterial growth and biofilm formation, making them suitable candidates for dental care formulations such as toothpastes and mouthwashes .

Cancer Therapeutics
Recent studies have highlighted the role of 2,3-dihydrobenzofurans in cancer treatment. Some derivatives have shown promise as inhibitors of specific protein interactions involved in cancer progression. For instance, compounds that target the Bromo and Extra Terminal domain (BET) proteins have demonstrated high potency and selectivity in inhibiting cancer cell growth . this compound may serve as a scaffold for developing new anticancer agents with improved efficacy.

Pharmacological Applications

Anti-inflammatory Properties
this compound has been explored for its anti-inflammatory effects. Compounds in this class exhibit activities that may help mitigate conditions associated with oxidative stress and inflammation, such as psoriasis and other skin disorders. These properties make them valuable in developing topical treatments aimed at reducing inflammation and promoting skin health .

Neuroprotective Effects
Emerging research suggests that certain benzofuran derivatives may possess neuroprotective properties. They have been studied for their potential to alleviate symptoms associated with neuropathic pain and other neurodegenerative conditions. The ability to modulate cannabinoid receptors has been particularly noted in some studies, indicating a pathway for therapeutic interventions in neurological disorders .

Materials Science

Polymer Chemistry
this compound is also relevant in materials science, particularly in the development of polymers. Its structural characteristics allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites containing benzofuran derivatives is ongoing, with potential applications ranging from packaging materials to advanced composites used in aerospace engineering .

Case Studies

Study Title Focus Area Findings
"Benzofuran: An Emerging Scaffold for Antimicrobial Agents"Antimicrobial ActivityIdentified significant antibacterial activity against periodontal pathogens; potential for dental applications .
"Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent Second Bromodomain Inhibitors"Cancer TherapeuticsDeveloped inhibitors with >1000-fold selectivity for BD2 over BD1; promising candidates for prostate cancer treatment .
"Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives"Pharmacological ApplicationsSummarized various biological activities of benzofuran derivatives including anti-inflammatory and neuroprotective effects .

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. It may also exhibit antimicrobial activity by disrupting the cell membrane of bacteria .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Derivatives

(a) Radstrictin K
  • Structure : Closely related to ethyl 2,3-dihydrobenzofuran-5-carboxylate, radstrictin K (C₁₄H₁₈O₅) lacks the 4′-phenethyl chain present in radstrictin B. Its dihydrobenzofuran core is substituted with hydroxyl and methyl groups at positions 4 and 6, respectively .
(b) Norcurlignan (Compound 1 from Liriope muscari)
  • Structure : (2S,3R)-Methyl 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate. This compound features additional hydroxyl and methoxy substituents on the phenyl ring and a hydroxymethyl group at position 3 .
  • Activity: Demonstrated significant antioxidant activity via DPPH and ABTS assays, suggesting that phenolic hydroxyl groups enhance radical scavenging capacity .
(c) Methyl 2,3-Dibromo-2,3-dihydrobenzofuran-5-carboxylate
  • Structure : A brominated derivative synthesized via bromination of methyl benzofuran-5-carboxylate. The addition of bromine atoms at positions 2 and 3 alters steric and electronic properties .
  • Applications : Brominated derivatives are often explored for enhanced reactivity in cross-coupling reactions or as intermediates in drug discovery .

Table 1. Comparative Data for this compound and Analogues

Compound Name Molecular Formula Key Substituents Bioactivity/Application Source/Reference
This compound C₁₁H₁₂O₃ Ethyl ester at C5 Synthetic intermediate
Radstrictin K C₁₄H₁₈O₅ Hydroxyl (C4), methyl (C6) Inactive against mastitis pathogens
Norcurlignan C₁₈H₁₈O₇ Hydroxyl (C7), methoxy (C3'), hydroxymethyl (C3) Antioxidant (DPPH IC₅₀: ~20 µM)
Methyl 2,3-dibromo-2,3-dihydrobenzofuran-5-carboxylate C₁₀H₈Br₂O₃ Bromine (C2, C3) Reactivity in halogenation chemistry
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate HCl C₁₀H₁₂ClNO₃ Amino (C3) Pharmaceutical intermediate

Structural-Activity Relationships (SAR)

  • Ester Group Position : Ethyl or methyl esters at C5 (e.g., this compound vs. methyl analogues) influence solubility and metabolic stability. Ethyl esters generally exhibit higher lipophilicity .
  • Bromination (e.g., methyl 2,3-dibromo derivative) increases molecular weight and reactivity, making it suitable for further functionalization . Amino substitutions (e.g., (R)-methyl 3-amino derivative) are critical for designing CNS-active drugs, leveraging hydrogen-bonding interactions .

Biological Activity

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C11H12O3
  • CAS Number : 83751-12-6
  • Structural Characteristics : This compound is a derivative of benzofuran, which is known for its diverse biological activities.

Biological Activities

This compound has been studied for several key biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. It may inhibit bacterial growth and has potential applications in treating infections.
  • Anticancer Activity : Research suggests that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
    • Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in human leukemia cells (HL-60). Studies have demonstrated that treatment with this compound results in increased levels of intracellular calcium and reactive oxygen species (ROS), which are critical for apoptosis .
    • Cell Cycle Arrest : It was observed that the compound increases the percentage of cells in the sub-G1 phase, indicating a rise in apoptotic cells .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Cellular Targets : The compound interacts with various cellular targets leading to alterations in biochemical pathways. This includes modulation of proteins involved in apoptosis such as Bax and Bcl-2 .
  • Oxidative Stress Induction : The generation of ROS contributes to oxidative stress, which is a significant factor in inducing apoptosis in cancer cells. Increased ROS levels can disrupt mitochondrial membrane potential, further promoting cell death .

Table 1: Summary of Biological Activities

Activity TypeEffectMechanism
AntimicrobialInhibition of bacterial growthDirect interaction with microbial cells
AnticancerInduces apoptosis in HL-60 leukemia cellsActivation of caspase pathways; ROS production
Cell Cycle ArrestIncreased sub-G1 phase populationModulation of cell cycle regulatory proteins

Case Study: Anticancer Effects

A study focused on the effects of this compound on HL-60 cells revealed significant findings:

  • At concentrations ranging from 0 to 50 µM, the percentage of apoptotic cells increased dramatically from 0.2% to 80% .
  • The activation of caspase-3 was confirmed through enzymatic activity assays, showing a marked increase in activity correlating with higher concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,3-dihydrobenzofuran-5-carboxylate and its derivatives?

  • Methodological Answer : A common route involves hydrogenation of the corresponding benzofuran precursor. For example, ethyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-4-yl)-7-(methylcarbamoyl)benzofuran-5-carboxylate undergoes catalytic hydrogenation (e.g., H₂/Pd-C) in THF to yield the dihydrobenzofuran derivative with 84% efficiency . Post-synthetic modifications, such as desilylation using TBAF in THF, are employed to introduce functional groups (e.g., indole NH) .

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
HydrogenationH₂, Pd-C, THF, RT84
DesilylationTBAF (1M in THF), RT, 30 min95

Q. How is spectroscopic characterization (NMR, LCMS) applied to confirm the structure of this compound?

  • Methodological Answer :

  • LCMS : Retention time (tR = 1.51 min) and [M+H]<sup>+</sup> at m/z = 479.5 confirm molecular weight .
  • <sup>1</sup>H NMR : Key signals include δ 5.17–5.37 ppm (m, 2H, dihydrofuran CH₂), δ 4.16–4.30 ppm (q, 2H, ethyl ester), and δ 2.84–2.91 ppm (s, 3H, methylcarbamoyl) . Coupling constants (e.g., J = 8.6 Hz for diastereotopic protons) resolve stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in dihydrobenzofuran derivatives’ stereochemistry or conformation?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines absolute configuration and ring puckering. For example, puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity in dihydrofuran rings .

Table 2 : Crystallographic Parameters for Related Compounds

CompoundSpace GroupResolution (Å)R FactorReference
Ethyl 5-oxo-2,3-diphenylcyclopentaneP2₁/c0.800.040

Q. What strategies address contradictions in spectral data for substituted dihydrobenzofurans?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., diastereomeric CH₂ groups at δ 4.7–5.3 ppm) .
  • Dynamic NMR : Detects hindered rotation in carbamoyl groups (e.g., coalescence temperature analysis) .

Q. How do substituent modifications influence the biological activity of dihydrobenzofuran derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., carbamoyl at C7) enhance BET BD2 selectivity .

  • Steric bulk (e.g., tert-butyldimethylsilyl) modulates solubility and binding kinetics.

    Table 3 : SAR Trends for BET Inhibition

    Substituent PositionGroupIC₅₀ (nM)Selectivity (BD2/BD1)
    C7Methylcarbamoyl2.1>100

Q. What computational methods predict hydrogen bonding patterns in dihydrobenzofuran crystals?

  • Methodological Answer : Graph set analysis (Etter’s method) classifies hydrogen-bonding motifs (e.g., chains, rings) using topological descriptors. Density functional theory (DFT) optimizes molecular geometries to predict packing motifs .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • DFT Calculations : Compare computed (GIAO method) and experimental shifts to identify conformational averaging .
  • Solvent Effects : Account for DMSO-d₆ vs. CDCl₃ polarity differences in δ values .

Key Research Gaps

  • Toxicity Profiling : Limited data exists for dihydrobenzofurans. Analogous benzofurans (e.g., 2,3-benzofuran) show hepatotoxicity via cytochrome P450 metabolism, suggesting the need for in vitro CYP inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 2
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Ethyl 2,3-dihydrobenzofuran-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.